lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
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Overview
Description
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion, a chloro group, a methoxy group, and a sulfinate group attached to a pyridine ring. Its structure and reactivity make it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate typically involves the reaction of 3-chloro-2-methoxypyridine with a sulfinate source in the presence of a lithium salt. One common method is to react 3-chloro-2-methoxypyridine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfonate
Reduction: Lithium(1+) ion 2-methoxypyridine-4-sulfinate
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate involves its interaction with molecular targets and pathways within a system. The lithium ion can interact with various enzymes and receptors, potentially altering their activity. The sulfinate group can participate in redox reactions, influencing cellular processes. The chloro and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfonate
- Lithium(1+) ion 2-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-chloro-2-methoxypyridine-4-thiolate
Uniqueness
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the sulfinate moiety provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
lithium;3-chloro-2-methoxypyridine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPCLUVNYTMHG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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